2-(4-methylcyclohexyl)ethan-1-ol
Description
2-(4-Methylcyclohexyl)ethan-1-ol is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an ethanol moiety attached to the 2-position. The cyclohexyl group confers lipophilicity, while the hydroxyl group introduces moderate polarity.
Properties
IUPAC Name |
2-(4-methylcyclohexyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORXFCYDCJZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-methylcyclohexyl)ethan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using catalysts such as Cu2Zn1.25/Al2O3 . This method involves the esterification of acetic acid and cyclohexene to form cyclohexyl acetate, which is then hydrogenated to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of Zn-promoted Cu/Al2O3 catalysts has been shown to improve the activity and selectivity of the reaction, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Alkyl halides
Scientific Research Applications
2-(4-methylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylcyclohexyl)ethan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. It may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
2-(4-methylcyclohexyl)ethan-1-ol, a compound with notable structural features, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, pharmacological effects, and relevant case studies.
- Chemical Formula : C10H20O
- Molecular Weight : 156.27 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.
Biological Activity Overview
The biological activity of this compound can be categorized into several domains:
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Toxicological Profile
- Limited studies have explored the toxicological aspects of this compound. However, related compounds such as 4-methyl-1-cyclohexanemethanol (4-MCHM) have been investigated for their toxicity following environmental spills. These studies suggest that while 4-MCHM is moderately toxic, its metabolites may exhibit higher toxicity levels in both yeast and human cells .
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Pharmacological Effects
- The pharmacological effects of this compound are not extensively documented. However, its structural similarity to other alcohols suggests potential interactions with biological systems, particularly in terms of receptor binding and metabolic pathways.
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Antimicrobial Activity
- While specific studies on the antimicrobial properties of this compound are scarce, essential oils containing similar compounds have demonstrated significant antibacterial and antiviral activities . This suggests that further exploration into the antimicrobial potential of this compound could be warranted.
Case Study: Toxicity Assessment of Related Compounds
A study focusing on 4-MCHM revealed that exposure led to various health issues among residents following a chemical spill. Symptoms reported included nausea and skin irritation, indicating a need for further toxicological data on structurally similar compounds like this compound .
Research Findings: Cytotoxicity Studies
Research using yeast and human lung epithelial cells has shown that related compounds can exhibit cytotoxic effects. For instance, cytotoxicity assays indicated that certain metabolites derived from similar alcohols were more toxic than their parent compounds . This raises questions about the safety profile of this compound and necessitates further investigation.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C10H20O |
| Molecular Weight | 156.27 g/mol |
| Toxicity Level | Moderately toxic (related compounds) |
| Antimicrobial Activity | Potential (similar compounds show activity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
